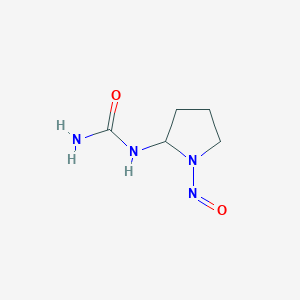

N-(1-Nitrosopyrrolidin-2-yl)urea

CAS No.: 61540-19-0

Cat. No.: VC19553238

Molecular Formula: C5H10N4O2

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61540-19-0 |

|---|---|

| Molecular Formula | C5H10N4O2 |

| Molecular Weight | 158.16 g/mol |

| IUPAC Name | (1-nitrosopyrrolidin-2-yl)urea |

| Standard InChI | InChI=1S/C5H10N4O2/c6-5(10)7-4-2-1-3-9(4)8-11/h4H,1-3H2,(H3,6,7,10) |

| Standard InChI Key | HJVKGTRGOACYKX-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(C1)N=O)NC(=O)N |

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

N-(1-Nitrosopyrrolidin-2-yl)urea (IUPAC name: 1-nitrosopyrrolidin-2-ylurea) is characterized by:

-

Molecular formula:

-

Molecular weight: 143.14 g/mol

-

Structural components:

-

A pyrrolidine ring (5-membered saturated nitrogen heterocycle) with a nitroso (-N=O) group at the 1-position.

-

A urea (-NH-C(=O)-NH) substituent at the 2-position of the pyrrolidine ring.

-

This structure places it within the broader class of -nitroso compounds, which are notable for their reactivity and potential carcinogenicity .

Spectral and Physicochemical Properties

While experimental data for this specific compound are sparse, analogs such as -nitrosopyrrolidine (NPYR) and substituted nitroso-ureas provide benchmarks:

-

Density: ~1.23 g/cm³ (similar to -nitrosourea derivatives) .

-

Boiling point: Estimated 200–220°C (based on nitroso-pyrrolidine analogs) .

-

Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, methanol), with limited aqueous solubility due to the nitroso group’s hydrophobicity .

-

Stability: Nitroso compounds are generally light- and heat-sensitive, requiring storage at ≤4°C under inert atmospheres .

Synthetic Pathways and Optimization

Nitrosation of Pyrrolidine-Urea Precursors

A plausible route involves nitrosating a pre-formed pyrrolidin-2-ylurea derivative:

-

Step 1: Synthesis of pyrrolidin-2-ylurea via reaction of 2-aminopyrrolidine with potassium isocyanate in aqueous media .

-

Step 2: Nitrosation using sodium nitrite () under acidic conditions (e.g., HCl), a method validated for analogous -nitroso compounds .

Reaction equation:

Electrochemical Reduction Strategies

Recent advances in electrochemical - bond formation (e.g., reduction of -nitrosamines) suggest alternative pathways . For example:

-

Electroreduction of a nitroso precursor in the presence of urea derivatives, using stainless steel/zinc electrodes and LiBr electrolytes, could yield targeted products .

Challenges in Synthesis

-

Nitrosamine Byproducts: Competing nitrosation at unintended sites may generate carcinogenic impurities (e.g., -nitrosodialkylamines), necessitating stringent purification .

-

Yield Optimization: Reported yields for similar urea-nitrosamine syntheses range from 40–70%, depending on reaction conditions .

Chemical and Biological Properties

Reactivity Profile

-

Thermal Decomposition: -Nitroso groups decompose at elevated temperatures, releasing nitric oxide (NO) and forming secondary amines .

-

Photolytic Sensitivity: Exposure to UV light induces bond cleavage, a property exploited in photochemical applications but requiring careful handling .

Toxicity and Carcinogenicity

While no direct studies on this compound exist, structural analogs highlight significant risks:

-

Carcinogenicity: -Nitrosopyrrolidine (NPYR) is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC, with liver and respiratory tract tumors observed in rodents .

-

Genotoxicity: Nitroso-ureas are known alkylating agents, causing DNA adduct formation and oxidative stress .

Table 1: Comparative Toxicity Data for Related Compounds

| Compound | LD₅₀ (Oral, Rat) | Carcinogenicity Class |

|---|---|---|

| -Nitrosopyrrolidine | 900 mg/kg | IARC Group 2B |

| -Methyl--nitrosourea | 240 mg/kg | IARC Group 2A |

| N-(1-Nitrosopyrrolidin-2-yl)urea | Not available | Inferred Group 2B |

Applications and Industrial Relevance

Pharmaceutical Intermediate

Despite toxicity concerns, nitroso-ureas have niche roles:

-

Anticancer Agents: Alkylating nitroso-ureas (e.g., carmustine) are used in chemotherapy, though this compound’s utility remains unexplored .

-

Impurity Reference Standards: Nitrosamine analogs are critical for LC-MS/MS method validation in drug safety testing .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume